4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR, IR spectroscopy, and X-ray crystallography. Unfortunately, specific structural data for “4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine” is not available in the resources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical property data for “this compound” is not available in the resources I have .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential as Pharmacophores : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have been synthesized and identified as important intermediates, showing inhibition of tumor necrosis factor-alpha and nitric oxide. These compounds have been synthesized through a green synthetic method involving condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017).
Inhibition of PI3K and PIKKs : 4-(Pyrimidin-4-yl)morpholines are privileged pharmacophores for inhibiting PI3K and PIKKs. They are notable for their ability to adopt a co-planar conformation with an adjacent aromatic core, which is important for kinase hinge binding. This highlights their potential in the development of inhibitors for the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Creation of Morpholinomethyl Derivatives : Research into thiazolo[3,2-a]pyrimidine derivatives has led to the synthesis of 7-morpholinomethyl derivatives. These compounds are derived from reactions involving bromomethyl thiazolopyrimidinones and morpholine, showcasing the chemical versatility and potential applications of morpholine-based pyrimidine derivatives (Kinoshita et al., 1987).
Antimicrobial Screening : A series of compounds containing quinoline, pyrimidine, and morpholine analogues have been synthesized and screened for antimicrobial activity. This demonstrates the potential of morpholine-based pyrimidine derivatives as bio-active molecules in the development of new antimicrobial agents (Desai et al., 2013).
Anti-inflammatory Agents : Compounds containing the morpholinomethylamino pyrimidine structure have been synthesized and shown to exhibit significant anti-inflammatory activity. This further underscores the therapeutic potential of these compounds in medical research (Chaydhary et al., 2015).
Applications in Cancer Research : Various morpholine-containing pyrimidine derivatives have been investigated for their cytotoxic effects and potential applications in cancer research. The compounds have shown promising results in inhibiting the growth of tumor cell lines and could be relevant for the development of anticancer drugs (Jantová et al., 2001).
Potential PET Agent for Parkinson's Disease : A morpholino-containing pyrimidine derivative, HG-10-102-01, has been synthesized for potential use as a PET imaging agent in Parkinson's disease research. This demonstrates the compound's application in neurological research and diagnostics (Wang et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like cdk2 .
Mode of Action
Compounds with similar structures have been shown to inhibit enzymes like cdk2 .
Biochemical Pathways
Similar compounds have been known to affect pathways involving enzymes like cdk2 .
Result of Action
Similar compounds have been known to exhibit cytotoxic activities against certain cell lines .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound interacts with other biomolecules, including proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by disrupting cell signaling pathways and altering gene expression . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability and proliferation. Furthermore, this compound influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, leading to enzyme inhibition . This binding disrupts the normal function of the enzyme, resulting in altered cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications. Threshold effects have also been noted, where a certain dosage is required to achieve significant therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules. Post-translational modifications and targeting signals guide the localization of this compound to these compartments, enhancing its therapeutic efficacy. The subcellular distribution of the compound is essential for its role in modulating cellular processes and inducing apoptosis.
Eigenschaften
IUPAC Name |
4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3OS/c12-6-7-5-8-9(18-7)10(15-11(13)14-8)16-1-3-17-4-2-16/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJOTNSVPHXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673034 | |
Record name | 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-98-6 | |
Record name | 6-(Bromomethyl)-2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885698-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.